molecular formula C20H28FN3O4 B1409310 tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate CAS No. 1781241-32-4

tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate

Cat. No. B1409310
M. Wt: 393.5 g/mol
InChI Key: FKYWMCVCMPTLRI-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1781241-32-4, is a chemical with the linear formula C20H28FN3O4 . It is a solid substance with a molecular weight of 393.46 . The IUPAC name for this compound is tert-butyl (1-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)piperidin-3-yl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H28FN3O4/c1-20(2,3)28-18(25)22-15-5-4-10-23(11-15)12-17-13-24(19(26)27-17)16-8-6-14(21)7-9-16/h6-9,15,17H,4-5,10-13H2,1-3H3,(H,22,25) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 393.46 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate and its derivatives are often synthesized and characterized for their structural and chemical properties. For example, a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was synthesized using a modified Bruylants approach, demonstrating the compound's novel chemistry and its pharmacologically useful core (Gumireddy et al., 2021).

Biological Evaluation and Antibacterial Activity

  • Some derivatives of this compound have been evaluated for their biological activities. For instance, one study synthesized a related compound and evaluated it for its in vitro antibacterial and anthelmintic activity, finding moderate antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Stability Assessment

  • The stability of tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate derivatives in various conditions has been a subject of research. A study evaluated the stability of triazolyl oxazolidinone (TOZ) derivatives in simulated gastric and intestinal fluids as well as in human plasma, finding most of the compounds stable except for a few that underwent degradation in simulated gastric fluid (Phillips et al., 2010).

Asymmetric Synthesis

  • The compound has been utilized in asymmetric synthesis processes. One study developed an efficient and practical asymmetric synthesis of a related compound, a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to take in case of exposure and how to store and dispose of the compound .

properties

IUPAC Name

tert-butyl N-[1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O4/c1-20(2,3)28-18(25)22-15-5-4-10-23(11-15)12-17-13-24(19(26)27-17)16-8-6-14(21)7-9-16/h6-9,15,17H,4-5,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYWMCVCMPTLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2CN(C(=O)O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108356
Record name Carbamic acid, N-[1-[[3-(4-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate

CAS RN

1781241-32-4
Record name Carbamic acid, N-[1-[[3-(4-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[[3-(4-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate

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